3-chloro-2-(chloromethyl)prop-1-ene
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound can be used in the synthesis of 2,11-bis(methylidene)spermine , which is an inhibitor of spermine oxidase . Spermine oxidase is an enzyme involved in the catabolism of polyamines, which are organic compounds that play crucial roles in cellular functions such as DNA stabilization, protein synthesis, and cell growth .
Mode of Action
It is known to participate in intermolecular [2+2] photocycloaddition during the total synthesis of (−)-grandisol . This suggests that it may interact with its targets through a cycloaddition reaction, a process where two unsaturated molecules (or parts of the same molecule) combine to form a cyclic compound .
Biochemical Pathways
Given its role in the synthesis of 2,11-bis(methylidene)spermine , it may indirectly influence the polyamine metabolic pathway .
Result of Action
Its role in the synthesis of 2,11-bis(methylidene)spermine suggests that it may have an impact on cellular functions regulated by polyamines, such as cell growth and differentiation .
Action Environment
It’s known that the compound has a boiling point of 138°c and a density of 1.08 g/mL at 25°C , indicating that its physical properties and reactivity could be influenced by temperature and pressure.
Preparation Methods
3-chloro-2-(chloromethyl)prop-1-ene can be synthesized through several methods. One common method involves the reaction of pentaerythritol with thionyl chloride, followed by further reactions to produce the desired compound . Another method uses 1,3-dichloroacetone as a raw material, undergoing a carbonization reaction in the presence of a catalyst . Industrial production typically involves these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-2-(chloromethyl)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation Reactions: It can be oxidized to form chlorinated products such as chloroacetone and formyl chloride.
Photocycloaddition Reactions: It can participate in [2+2] photocycloaddition reactions, forming cyclobutane derivatives.
Common reagents used in these reactions include thionyl chloride, nitric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-(chloromethyl)prop-1-ene has several applications in scientific research:
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the synthesis of potential pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3-chloro-2-(chloromethyl)prop-1-ene is similar to other chlorinated propene compounds, such as 1,3-dichloro-2-methylenepropane and 2-chloromethyl-3-chloropropene . its unique structure and reactivity make it particularly useful in specific synthetic applications. Its ability to undergo a variety of chemical reactions and form diverse products distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZOSUFGSANIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022166 | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-57-4 | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1871-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-chloromethyl-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1871-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2-(chloromethyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(chloromethyl)propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2-CHLOROMETHYL-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XTP1GFW2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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